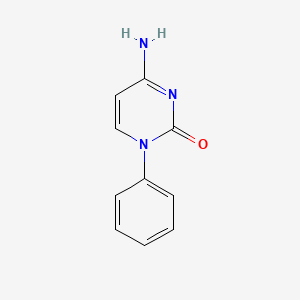
4-Amino-1-phenyl-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Amino-1-phényl-2(1H)-pyrimidinone est un composé hétérocyclique qui appartient à la famille des pyrimidinones. Ce composé est caractérisé par un cycle pyrimidinique, qui est un cycle à six chaînons contenant deux atomes d'azote aux positions 1 et 3, et un groupe amino à la position 4. Le groupe phényle est attaché à l'atome d'azote à la position 1.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse de la 4-Amino-1-phényl-2(1H)-pyrimidinone implique généralement la condensation d'un aldéhyde approprié avec un dérivé de la guanidine. Une méthode courante est la réaction de Biginelli, qui implique la réaction d'un aldéhyde, d'un β-cétoester et d'urée ou de thiourée en conditions acides. La réaction se déroule par la formation d'un intermédiaire dihydropyrimidinone, qui est ensuite oxydé pour donner la pyrimidinone désirée.
Méthodes de production industrielle
La production industrielle de la 4-Amino-1-phényl-2(1H)-pyrimidinone peut impliquer des voies synthétiques similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et une pureté du produit. Les catalyseurs et les solvants sont soigneusement sélectionnés pour faciliter la réaction et minimiser les sous-produits. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Amino-1-phényl-2(1H)-pyrimidinone peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe carbonyle peut être réduit pour former les alcools correspondants.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Dérivés nitro.
Réduction : Dérivés alcooliques.
Substitution : Dérivés alkylés ou acylés.
4. Applications de la recherche scientifique
La 4-Amino-1-phényl-2(1H)-pyrimidinone a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisée comme brique de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudiée pour son potentiel en tant qu'inhibiteur enzymatique.
Médecine : Enquête sur son potentiel en tant qu'agent anti-inflammatoire et anticancéreux.
Industrie : Utilisée dans le développement de nouveaux matériaux aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de la 4-Amino-1-phényl-2(1H)-pyrimidinone implique son interaction avec des cibles moléculaires spécifiques. En chimie médicinale, elle peut agir comme un inhibiteur enzymatique en se liant au site actif de l'enzyme, empêchant ainsi la liaison du substrat et l'activité catalytique subséquente. Les voies et les cibles moléculaires exactes dépendent de l'application spécifique et du système biologique étudié.
Applications De Recherche Scientifique
4-Amino-1-phenyl-2(1H)-pyrimidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Amino-1-phenyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-1-phényl-2(1H)-quinazolinone : Structure similaire, mais avec un cycle quinazolinone.
4-Amino-1-phényl-2(1H)-benzoxazinone : Contient un cycle benzoxazinone au lieu d'un cycle pyrimidinone.
4-Amino-1-phényl-2(1H)-benzothiazolinone : Contient un cycle benzothiazolinone.
Unicité
La 4-Amino-1-phényl-2(1H)-pyrimidinone est unique en raison de sa structure cyclique spécifique et de la présence à la fois d'un groupe amino et d'un groupe phényle. Cette combinaison de groupes fonctionnels et de structure cyclique confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
28461-44-1 |
|---|---|
Formule moléculaire |
C10H9N3O |
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-amino-1-phenylpyrimidin-2-one |
InChI |
InChI=1S/C10H9N3O/c11-9-6-7-13(10(14)12-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,14) |
Clé InChI |
KUFLGYCCOQGBEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



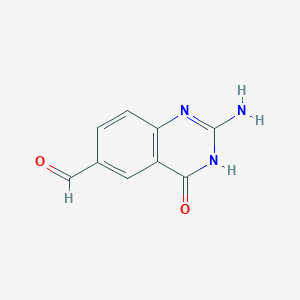


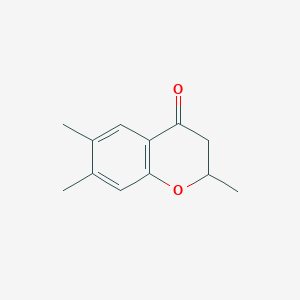

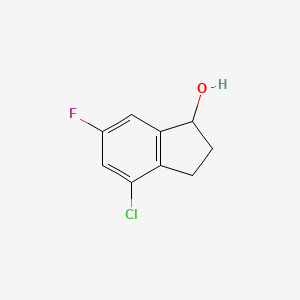

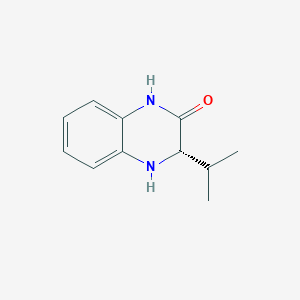
![1,8-Dioxa-2-thiaspiro[4.5]decane 2,2-dioxide](/img/structure/B11906180.png)
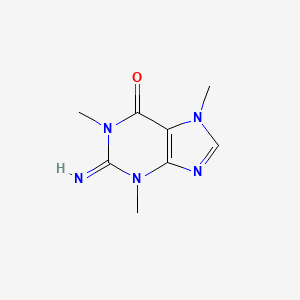

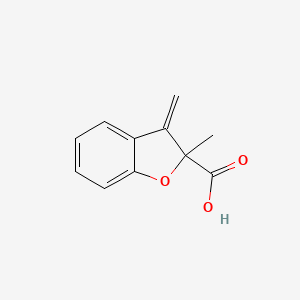
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one hydrochloride](/img/structure/B11906204.png)
